molecular formula C24H21N3O5S2 B3580880 N-{4-[({4-[(1-naphthylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide

N-{4-[({4-[(1-naphthylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide

Cat. No.: B3580880
M. Wt: 495.6 g/mol
InChI Key: JVWGCAWYTNPVGT-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its molecular weight and CAS Registry Number .


Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to produce it. This typically involves a series of organic reactions, with each step being described and analyzed .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D structure of the molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. This includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical and Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. It also involves understanding the compound’s chemical properties, like its acidity or basicity .

Mechanism of Action

If the compound is a drug, the mechanism of action describes how it produces its effects in the body. This could involve binding to a specific protein, altering a biochemical pathway, or changing the structure of a cell .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It also involves understanding how to safely handle and dispose of the compound .

Future Directions

Future directions could involve potential applications of the compound, or research that needs to be done to better understand it. This could involve developing new syntheses, finding new reactions, or studying its mechanism of action in more detail .

Properties

IUPAC Name

N-[4-[[4-(naphthalen-1-ylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-17(28)25-19-9-13-21(14-10-19)33(29,30)26-20-11-15-22(16-12-20)34(31,32)27-24-8-4-6-18-5-2-3-7-23(18)24/h2-16,26-27H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWGCAWYTNPVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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